molecular formula C18H20ClN3O4 B15207749 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one CAS No. 61767-52-0

2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one

Cat. No.: B15207749
CAS No.: 61767-52-0
M. Wt: 377.8 g/mol
InChI Key: CJHXPYIFEAISCP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimorpholinomethylene moiety, and an oxazol-5(4H)-one ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one typically involves multiple steps, starting with the preparation of the chlorophenyl and dimorpholinomethylene precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxazol-5(4H)-one ring. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, it has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors. In industry, it can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-chlorophenyl)-4-(dimorpholinomethylene)oxazol-5(4H)-one stands out due to its unique combination of functional groups and chemical properties. Similar compounds may include other oxazol-5(4H)-one derivatives or molecules with chlorophenyl and dimorpholinomethylene groups. The distinct structure of this compound allows it to exhibit unique reactivity and biological activity, making it a valuable subject of study in various fields.

Properties

CAS No.

61767-52-0

Molecular Formula

C18H20ClN3O4

Molecular Weight

377.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(dimorpholin-4-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C18H20ClN3O4/c19-14-3-1-13(2-4-14)16-20-15(18(23)26-16)17(21-5-9-24-10-6-21)22-7-11-25-12-8-22/h1-4H,5-12H2

InChI Key

CJHXPYIFEAISCP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4

Origin of Product

United States

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